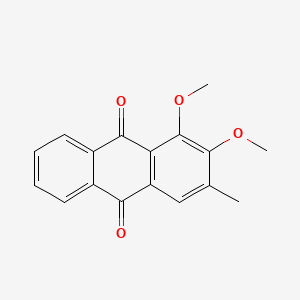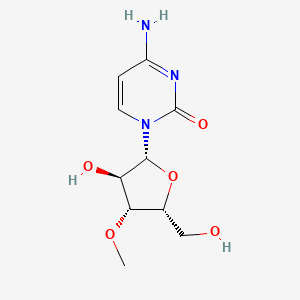![molecular formula C18H14O4 B13131207 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione CAS No. 89023-99-4](/img/structure/B13131207.png)
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione is a complex organic compound belonging to the anthracene-based derivatives. This compound is characterized by its unique structure, which includes a cyclobutane ring fused to an anthracene core, with methoxy groups at positions 3 and 10, and carbonyl groups at positions 4 and 9. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione typically involves a multi-step process. One common method includes the visible-light-mediated [2+2] cycloaddition reaction of 1,4-naphthoquinones under mild and clean conditions without using any photocatalysts . This method is efficient and environmentally friendly, producing the desired compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Lewis acids or bases.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and carbonyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include oxidative stress and apoptosis in biological systems, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione stands out due to its cyclobutane ring fused to the anthracene core, which imparts unique photophysical and chemical properties. This structural feature makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions .
Eigenschaften
CAS-Nummer |
89023-99-4 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
11,16-dimethoxytetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaene-2,9-dione |
InChI |
InChI=1S/C18H14O4/c1-21-17-11-7-8-12(11)18(22-2)14-13(17)15(19)9-5-3-4-6-10(9)16(14)20/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
PMNPKXVLZBIBLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1CC3)OC)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



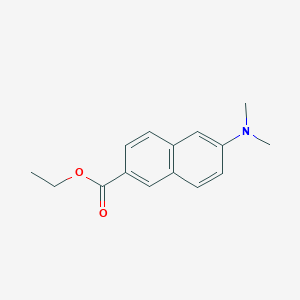
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

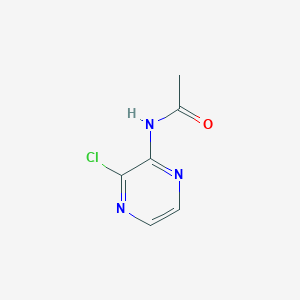
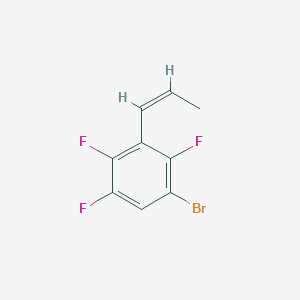





![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
